CPI-455 hydrochloride
Overview
Description
CPI-455 hydrochloride is a potent and selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes. It is primarily used in research settings to study the role of histone demethylation in gene expression and cancer biology. The compound has shown significant potential in reducing the survival of drug-tolerant cancer cells by inhibiting KDM5, thereby elevating global levels of histone H3 lysine 4 trimethylation (H3K4me3) .
Mechanism of Action
Target of Action
CPI-455 hydrochloride is a specific inhibitor of the KDM5 family of proteins . The primary target of this compound is KDM5A , a histone demethylase . KDM5A plays a crucial role in the regulation of gene expression by removing methyl groups from methylated histone H3 lysine 4 (H3K4) .
Mode of Action
This compound interacts with KDM5A, inhibiting its demethylase activity . This inhibition leads to an elevation in the global levels of trimethylated H3K4 (H3K4me3), a histone modification typically associated with transcriptional activation .
Biochemical Pathways
The inhibition of KDM5A by this compound affects the histone methylation landscape, particularly the levels of H3K4me3 . This can influence various biochemical pathways, including those involved in gene expression regulation . The broadening of existing H3K4me3 peaks and increased promoter and gene body H3K4me3 occupancy at responsive genes have been observed .
Pharmacokinetics
It’s known that the compound is supplied as a powder and has a high purity . It’s soluble in DMSO, DMF, and ethanol, which can impact its administration and absorption .
Result of Action
The action of this compound results in a decrease in the number of drug-tolerant persister cancer cells in multiple cancer cell line models treated with standard chemotherapy or targeted agents . This suggests that this compound could potentially enhance the efficacy of cancer treatments .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage conditions can impact the stability of the compound . Additionally, the cellular environment, including the presence of other drugs or compounds, can affect the compound’s action and efficacy . .
Biochemical Analysis
Biochemical Properties
CPI-455 Hydrochloride plays a significant role in biochemical reactions. It specifically inhibits KDM5, a family of histone demethylases . By inhibiting these enzymes, this compound can increase the global levels of H3K4me3, a marker of active gene transcription . This interaction with the histone demethylase enzymes alters the epigenetic landscape of the cell, influencing gene expression and cellular function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering gene expression patterns through its impact on H3K4me3 levels . This can affect cell signaling pathways, gene expression, and cellular metabolism . In cancer cell line models, this compound has been shown to decrease the number of drug-tolerant persister cells when used in combination with standard chemotherapy or targeted agents .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the KDM5 family of enzymes . By inhibiting these enzymes, this compound prevents the demethylation of H3K4me3, thereby preserving the active transcriptional state of genes . This results in changes in gene expression that can influence various cellular functions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of histone demethylation . It interacts with the KDM5 family of enzymes, which are responsible for removing methyl groups from H3K4me3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CPI-455 hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the conversion of the free base to its hydrochloride salt form to improve its solubility and stability .
Industrial Production Methods: While detailed industrial production methods are not publicly available, it is likely that the synthesis of this compound follows standard pharmaceutical manufacturing practices. This includes the use of high-purity reagents, controlled reaction conditions, and rigorous quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: CPI-455 hydrochloride primarily undergoes reactions related to its role as a KDM5 inhibitor. These include binding to the active site of KDM5 enzymes and inhibiting their demethylase activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound include various organic solvents, acids, and bases used to facilitate the condensation and cyclization reactions. The final hydrochloride salt is typically formed using hydrochloric acid .
Major Products Formed: The major product formed from the synthesis of this compound is the hydrochloride salt of the compound itself. No significant by-products are typically formed under controlled reaction conditions .
Scientific Research Applications
CPI-455 hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Cancer Research: this compound is used to study the role of KDM5 enzymes in cancer progression and drug resistance. .
Epigenetics: The compound is used to investigate the role of histone demethylation in gene expression and chromatin remodeling. .
Drug Development: this compound serves as a lead compound for the development of new cancer therapeutics targeting KDM5 enzymes. .
Comparison with Similar Compounds
CPI-455 hydrochloride is unique in its high selectivity and potency for KDM5 enzymes. It shows over 200-fold selectivity for KDM5 relative to other histone demethylases such as KDM2, KDM3, KDM4, KDM6, and KDM7 . Similar compounds include:
GSK-J4: A dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A
Tranylcypromine hemisulfate: An inhibitor of monoamine oxidase and lysine-specific demethylase 1 (LSD1)
LSD1-IN-24: A selective and potent LSD1 inhibitor
These compounds differ in their target specificity and mechanism of action, highlighting the unique properties of this compound in selectively inhibiting KDM5 enzymes .
Properties
IUPAC Name |
7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O.ClH/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21;/h3-7,9-10,18H,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNODPNXOTKXHHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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